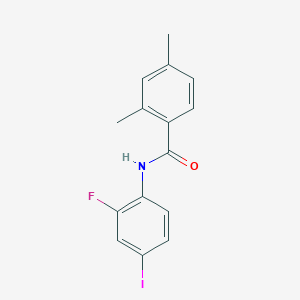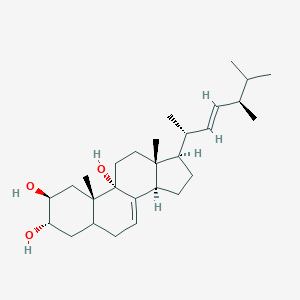![molecular formula C18H27N3O2 B238105 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, commonly known as IBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. IBP belongs to the class of piperazine compounds and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of IBP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. IBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
IBP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins, which are mediators of the inflammatory response. IBP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IBP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. IBP has also been shown to be relatively safe and well-tolerated in animal studies. However, IBP has some limitations, including its poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on IBP. One area of interest is the development of novel derivatives of IBP that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of IBP in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of IBP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of IBP involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with isobutyryl chloride to form 4-(4-isobutyrylphenyl)nitrobenzene. This intermediate is then reacted with piperazine to form N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.
Aplicaciones Científicas De Investigación
IBP has been extensively studied for its potential therapeutic benefits in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. IBP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide |
|---|---|
Fórmula molecular |
C18H27N3O2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-5-17(22)19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(23)14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Clave InChI |
CAKKUHYZNNWKOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)



![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


